molecular formula C18H18N2O2 B5736330 2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide

2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B5736330
M. Wt: 294.3 g/mol
InChI Key: BYGMRTVOSNWHMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide typically involves the formation of the indole ring followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the hydroxymethyl group can be introduced via a hydroxymethylation reaction, and the acetamide group can be added through an acylation reaction.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The hydroxymethyl and acetamide groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[3-(hydroxymethyl)indol-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13-5-4-6-15(9-13)19-18(22)11-20-10-14(12-21)16-7-2-3-8-17(16)20/h2-10,21H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGMRTVOSNWHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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